molecular formula C8H11N3 B2778667 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine CAS No. 2375262-20-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine

Cat. No. B2778667
M. Wt: 149.197
InChI Key: IYPQAMLQJAZDPU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine, also known as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, is a chemical compound with the molecular weight of 191.28 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine involves efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines . This method has been used to prepare key intermediates in the synthesis of alpha (V)beta (3) antagonists .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is 1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14) and the InChI key is BWMYVZPZPGAOPC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is a powder that is stored at room temperature . Its molecular weight is 191.28 .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Architectures

Studies have emphasized the importance of hydrogen bonding interactions between 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine derivatives and acidic compounds in forming supramolecular architectures. For instance, Jin et al. (2010) highlighted how these interactions aid in binding with acidic compounds to create anhydrous and hydrated multicomponent crystals, showcasing the structural diversity achievable through these interactions (Jin et al., 2010). Further, the synthesis of highly functionalized naphthyridines under catalyst-free conditions in aqueous medium by Mukhopadhyay et al. (2011) represents an innovative approach to constructing nitrogen-containing rings, demonstrating the compound's versatility in synthetic chemistry (Mukhopadhyay et al., 2011).

Synthesis of Complex Molecules

Zhou et al. (2008) utilized the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for the synthesis of a library aimed at antituberculosis activity, showcasing the potential for developing therapeutic agents. The synthesis involved urea, amide, and sulfonamide formations, highlighting the scaffold's utility in drug discovery (Zhou et al., 2008).

Anion Recognition and Sensing

A study by Chahal et al. (2018) on the synthesis of 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties explored their anion recognition abilities. This research underscores the compound's application in sensing technologies, particularly for fluoride ion detection, by demonstrating changes in spectroscopic and colorimetric properties upon anion interaction (Chahal et al., 2018).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine includes hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPQAMLQJAZDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine

CAS RN

2375262-20-5
Record name 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine
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